

Technical Guide: Chemical Structure & Profile of Butoconazole Impurity 9

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Butoconazole Impurity 9*

CAS No.: 98011-62-2

Cat. No.: B601251

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Executive Summary

Butoconazole Impurity 9 is a process-related impurity identified in the synthesis of the antifungal agent Butoconazole Nitrate. While "Impurity 9" is a vendor-specific designation (primarily associated with reference standard suppliers like TLC Pharmaceutical Standards and Axios Research), it consistently refers to the dehydrated alkene derivative of the key chlorohydrin intermediate.

Chemical Identity:

- Common Name: **Butoconazole Impurity 9** [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Chemical Name: (E)-1-chloro-4-(4-chlorophenyl)but-2-ene
- Molecular Formula:
[\[1\]](#)
- Molecular Weight: 201.10 g/mol [\[8\]](#)

- Primary Origin: Acid-catalyzed dehydration of the intermediate 1-chloro-4-(4-chlorophenyl)butan-2-ol.

> Note on Nomenclature: In some catalog listings (e.g., Alentris), "Impurity 9" is occasionally mapped to the thio-alcohol intermediate (

). However, the consensus among major reference standard manufacturers defines Impurity 9 as the

alkene described below. This guide focuses on the

structure as the primary definition.

Chemical Structure & Identification[2][8][10][11]

Structural Representation

The molecule consists of a linear butene chain substituted with a chlorine atom at the C1 position and a p-chlorophenyl group at the C4 position. The double bond is typically in the trans (E) configuration, which is thermodynamically favored during elimination reactions.

SMILES: C1CC=CCC1=CC=C(Cl)C=C1 InChIKey: VMGHYAYPTGFWEV-UHFFFAOYSA-N (Analogous backbone)[9]

Physicochemical Properties[11]

Property	Value
Molecular Formula	
Molecular Weight	201.10 Da
Exact Mass	200.0160 Da
Appearance	Colorless to pale yellow oil (at RT)
Solubility	Soluble in Methanol, Acetonitrile, DCM; Insoluble in Water
Functional Groups	Allylic Chloride, Aryl Chloride, Internal Alkene

Formation Mechanism & Synthesis Pathway[1][12] [13]

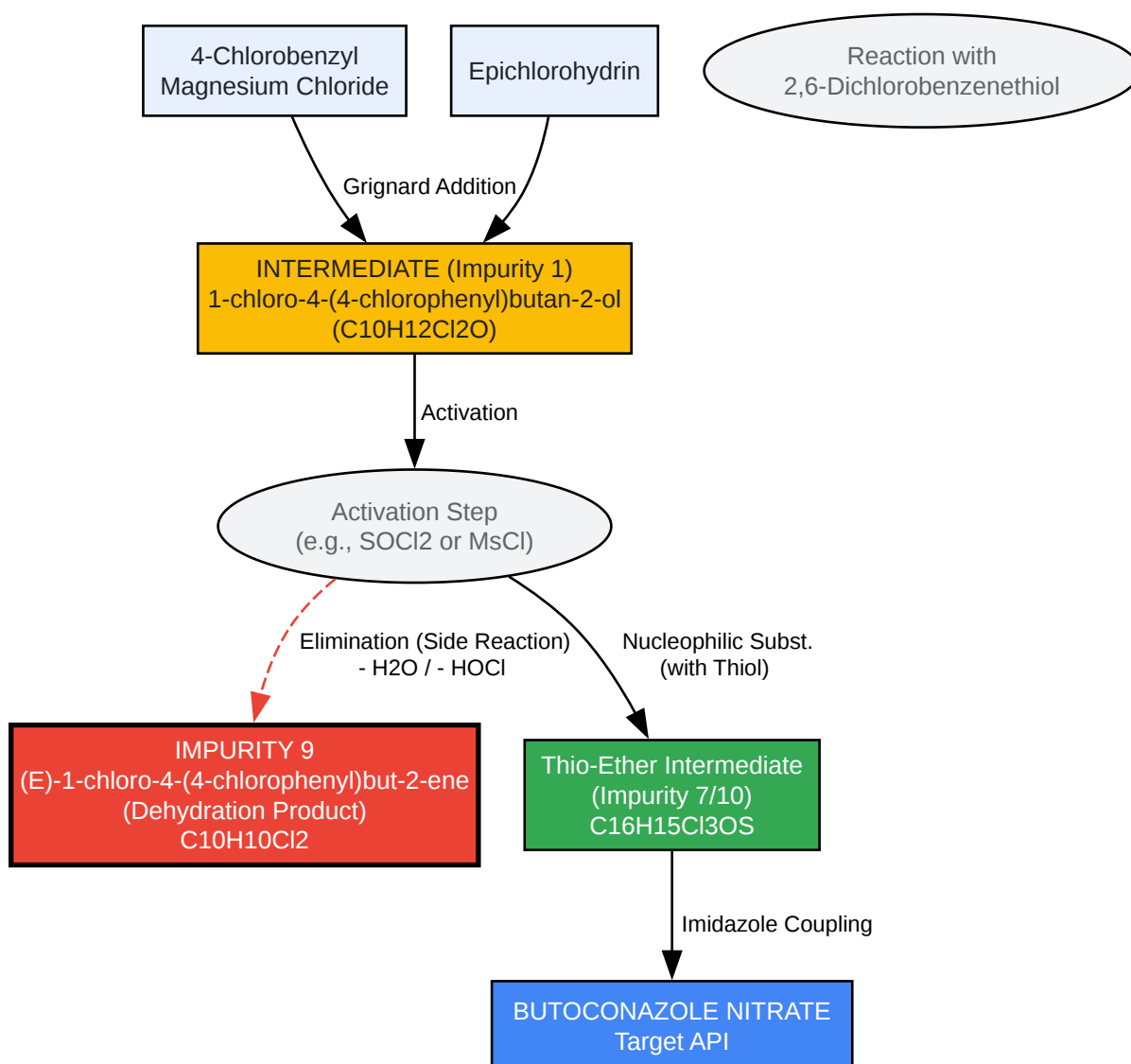
Butoconazole is synthesized via a multi-step pathway involving the opening of epoxides or the manipulation of chlorohydrins. Impurity 9 is formed via the dehydration of the key intermediate Butoconazole Impurity 1 (1-chloro-4-(4-chlorophenyl)butan-2-ol).

Mechanism

During the activation of the secondary alcohol (Impurity 1) to a leaving group (e.g., mesylate or chloride) intended for nucleophilic displacement by imidazole or thiol, acidic conditions or elevated temperatures can trigger an E1 or E2 elimination reaction. This removes a water molecule (or the activated leaving group), creating a double bond between C2 and C3.

Pathway Diagram

The following diagram illustrates the divergence point where the main synthetic pathway splits to form Impurity 9.



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Caption: Synthesis pathway showing the divergence of Impurity 9 via elimination from the chlorohydrin intermediate.

Analytical Characterization

Detecting Impurity 9 requires specific chromatographic conditions due to its lack of the imidazole ring (reducing basicity) and the sulfur moiety (altering UV absorption).

HPLC/UPLC Method Parameters

Because Impurity 9 is non-polar compared to the parent API, it typically elutes at a different relative retention time (RRT).

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: High organic hold required to elute the lipophilic alkene.
- Detection: UV at 220 nm (The alkene and chlorobenzene chromophores absorb here; it lacks the strong absorbance of the thio-ether linkage found in the API).

Mass Spectrometry (LC-MS)[1]

- Ionization: Electrospray Ionization (ESI) in Positive mode.
- Parent Ion:

(Characteristic chlorine isotope pattern 9:6:1 for two Cl atoms).
- Fragmentation: Loss of the allylic chloride () is a common fragmentation pathway.

Regulatory & Toxicological Context

- Classification: Process-Related Impurity (ICH Q3A).
- Genotoxicity Concern: As an alkylating agent (allylic chloride), Impurity 9 possesses a structural alert for genotoxicity (mutagenicity). The allylic chloride moiety is reactive toward nucleophiles (like DNA).
- Control Limits: Due to the structural alert (Cohort of Concern), this impurity must typically be controlled to TTC (Threshold of Toxicological Concern) levels (e.g., < 1.5 μ g/day) unless Ames negative data is provided.

- Purification: It is effectively removed during crystallization of the final Nitrate salt, as Impurity 9 does not form a salt with nitric acid (lacking the basic imidazole nitrogen).

References

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- Simson Pharma. Impurity Profiling of Butoconazole: Structure of (E)-1-chloro-4-(4-chlorobut-2-en-1-yl)benzene. [Link](#)
- PubChem. Compound Summary: 1-chloro-4-(4-chlorophenyl)butan-2-ol (Precursor). CID 12432033. [Link](#)
- ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. [Link](#)

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- To cite this document: BenchChem. [Technical Guide: Chemical Structure & Profile of Butoconazole Impurity 9]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b601251/docs#technical-guide-chemical-structure-profile-of-butoconazole-impurity-9\]](https://www.benchchem.com/product/b601251/docs#technical-guide-chemical-structure-profile-of-butoconazole-impurity-9)

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